molecular formula C15H16N4O B7494280 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide

N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide

Cat. No. B7494280
M. Wt: 268.31 g/mol
InChI Key: VNUXLSKLMXCSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide (also known as TAC-101) is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and exploring its potential uses in various fields.

Mechanism of Action

The mechanism of action of TAC-101 is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects. TAC-101 has been shown to be a potent inhibitor of HDAC, which may explain its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAC-101 has been shown to have other biochemical and physiological effects. For example, TAC-101 has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, TAC-101 has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAC-101 for lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation of TAC-101 is its relatively low water solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on TAC-101. One area of interest is in the development of new cancer therapies based on TAC-101. Additionally, TAC-101 may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential of TAC-101 and to develop new therapeutic approaches based on this compound.

Synthesis Methods

The synthesis of TAC-101 involves the reaction of cyclohex-3-ene-1-carboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain TAC-101 in high purity.

Scientific Research Applications

TAC-101 has been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that TAC-101 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, TAC-101 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.

properties

IUPAC Name

N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)19-11-16-10-17-19/h1-2,6-12H,3-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXLSKLMXCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.